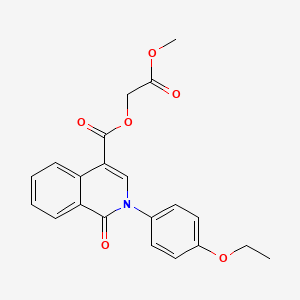
2-Methoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Methoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C21H19NO6 and its molecular weight is 381.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its isoquinoline framework and specific functional groups contribute to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing data from various research studies and highlighting its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is C21H19NO5, with a molecular weight of approximately 365.385 g/mol. The compound features an isoquinoline core, which is instrumental in its biological effects due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19NO5 |
| Molecular Weight | 365.385 g/mol |
| Functional Groups | Methoxy, Oxoethyl |
| Structure | Isoquinoline |
Antibacterial and Antifungal Effects
Research indicates that isoquinoline derivatives exhibit notable antibacterial and antifungal activities. The compound has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, studies have demonstrated that related isoquinoline compounds can disrupt bacterial cell wall synthesis and interfere with metabolic pathways in fungi.
Anti-inflammatory Properties
The anti-inflammatory effects of isoquinoline derivatives are well-documented. The compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism suggests its applicability in treating inflammatory diseases.
Anticancer Activity
Emerging studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases. For example, a related study demonstrated that isoquinoline compounds achieved IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Interaction studies reveal that the compound can form hydrogen bonds and engage in π–π interactions with target proteins, enhancing its stability and activity.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the anti-proliferative effects of several isoquinoline derivatives against human cancer cell lines. The results showed that compounds similar to this compound exhibited significant cytotoxicity, with one derivative achieving an IC50 value of 1.2 µM against MCF-7 breast cancer cells .
Study on Antimicrobial Properties
Another study assessed the antimicrobial efficacy of various isoquinoline derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL for multiple pathogens, showcasing their potential as therapeutic agents for infectious diseases.
Eigenschaften
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-27-15-10-8-14(9-11-15)22-12-18(21(25)28-13-19(23)26-2)16-6-4-5-7-17(16)20(22)24/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTBXBHOMNNPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













